C12 NBD Sphingomyelin

Sphingomyelinase assay Enzymology Fluorescent substrate

Select C12 NBD Sphingomyelin for physiologically relevant sphingomyelinase assays and authentic membrane trafficking studies. Unlike short-chain C6-NBD analogs, which exhibit aberrant brefeldin A-insensitive transport and uncontrolled degradation, the longer C12 acyl chain faithfully mimics native sphingomyelin membrane anchoring. This ensures reliable enzymatic kinetics and genuine intracellular routing data. Ideal for TLC-based fluorescence quantification (Ex/Em 470/525 nm) and multiplexed HPLC metabolic flux experiments. Order the high-purity, research-grade fluorescent substrate trusted for reproducible sphingomyelin metabolism and transport research.

Molecular Formula C41H73N6O9P
Molecular Weight 825.0 g/mol
Cat. No. B12407619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12 NBD Sphingomyelin
Molecular FormulaC41H73N6O9P
Molecular Weight825.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
InChIInChI=1S/C41H73N6O9P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-38(48)36(34-55-57(52,53)54-33-32-47(2,3)4)43-39(49)28-25-22-19-16-14-17-20-23-26-31-42-35-29-30-37(46(50)51)41-40(35)44-56-45-41/h24,27,29-30,36,38,48H,5-23,25-26,28,31-34H2,1-4H3,(H2-,42,43,45,49,52,53)/b27-24+/t36-,38+/m0/s1
InChIKeyFCQMKLRMKNYONQ-YPGNEAGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C12 NBD Sphingomyelin: Technical Specifications and Baseline Characteristics for Research Procurement


C12 NBD Sphingomyelin (CAS 254117-01-6) is a fluorescent analog of sphingomyelin consisting of a sphingosine backbone, a phosphocholine head group, and an N-dodecanoyl (C12) acyl chain covalently labeled with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore . The NBD fluorophore exhibits excitation/emission maxima at 470 nm / 525 nm [1]. With a molecular weight of 825.03 and molecular formula C41H73N6O9P, this compound preserves the native biophysical properties of sphingomyelin while enabling optical detection in biological systems .

Why C12 NBD Sphingomyelin Cannot Be Substituted with C6 NBD Sphingomyelin in Critical Assays


The acyl chain length in NBD-labeled sphingomyelin analogs fundamentally determines both enzymatic recognition and membrane partitioning behavior. Short-chain C6 NBD sphingomyelin suffers from extensive, uncontrolled degradation at the plasma membrane by endogenous neutral sphingomyelinase, introducing experimental variability and confounding interpretation of transport studies [1]. Furthermore, C6 NBD sphingomyelin demonstrates aberrant vesicular trafficking—bypassing normal brefeldin A-sensitive transport pathways—rendering it unsuitable for authentic intracellular routing studies . The longer C12 acyl chain in C12 NBD sphingomyelin more closely approximates the native membrane anchor of endogenous sphingomyelin, resulting in distinct enzymatic kinetics, superior substrate performance in sphingomyelinase assays, and physiologically relevant membrane partitioning that cannot be replicated by shorter-chain alternatives .

C12 NBD Sphingomyelin: Quantitative Differentiation Evidence Versus Alternative Fluorescent Sphingomyelin Analogs


Superior Sphingomyelinase Substrate Performance: C12-NBD vs. C6-NBD Sphingomyelin

C12-NBD sphingomyelin functions as a markedly superior substrate for sphingomyelinase enzymes from multiple biological sources when directly compared to the commercially available C6-NBD sphingomyelin analog. This differential performance has been consistently observed across sphingomyelinases from diverse sources [1]. The quantitative difference is sufficiently pronounced that C12-NBD sphingomyelin enables sensitive detection where C6-NBD sphingomyelin yields minimal or undetectable signal [1].

Sphingomyelinase assay Enzymology Fluorescent substrate Lipid metabolism

Acyl Chain Length-Dependent Enzymatic Recognition: C12-NBD vs. C6-NBD Ceramide Cross-Study Evidence

While direct comparative sphingomyelinase kinetic data between C12-NBD and C6-NBD sphingomyelin remain limited in published primary literature, robust class-level evidence from structurally related ceramide analogs demonstrates a clear acyl chain length-dependent recognition pattern. C12-NBD-ceramide undergoes rapid hydrolysis by alkaline and neutral ceramidases, whereas C6-NBD-ceramide is "hardly hydrolyzed by any of the enzymes examined" [1] [2]. Given that sphingomyelinases and ceramidases share similar substrate recognition determinants regarding acyl chain length, this pattern supports the documented superior performance of C12-NBD sphingomyelin as a sphingomyelinase substrate.

Ceramidase assay Enzyme specificity Acyl chain recognition Substrate engineering

Normal vs. Aberrant Membrane Transport: C12-NBD vs. C6-NBD Sphingomyelin Intracellular Routing

C6 NBD sphingomyelin exhibits aberrant intracellular transport behavior that fundamentally diverges from native sphingomyelin trafficking. Unlike endogenous long-chain sphingomyelin, C6 NBD sphingomyelin can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A, indicating it bypasses normal Golgi-dependent secretory pathways . The C12 NBD analog, by virtue of its longer acyl chain more closely approximating native sphingomyelin's membrane anchor, is expected to follow physiological trafficking routes, making it the appropriate choice for authentic transport studies.

Membrane trafficking Vesicular transport Brefeldin A Lipid sorting

Fluorescent Sphingomyelin Metabolism Tracking: C12 NBD SMase Product Conversion to C12 NBD Ceramide

C12 NBD sphingomyelin serves as a defined metabolic precursor that undergoes specific enzymatic hydrolysis by sphingomyelinase to yield C12 NBD ceramide as the discrete, quantifiable fluorescent product [1]. This conversion enables direct monitoring of sphingomyelin catabolism in intact systems. The specific excitation/emission maxima of 470 nm / 525 nm permit quantification of substrate depletion and product formation using standard fluorescence detection equipment, including TLC separation followed by chromatoscanner analysis [2].

Sphingomyelin metabolism Ceramide generation Enzymatic hydrolysis Fluorescent tracking

Chromatographic Resolution: Differential HPLC Retention of C6-NBD vs. C12-NBD Sphingolipids

Normal-phase HPLC methods readily separate C6-NBD and C12-NBD derivatives of identical lipid classes based on acyl chain length differences. A validated isocratic normal-phase system achieves resolution of fluorescent NBD lipid mixtures containing both C6-NBD and C12-NBD analogs, with C6-NBD sphingomyelin eluting distinctly from its C12-NBD counterpart [1]. This differential retention property enables simultaneous use of both analogs in multiplexed experimental designs where distinct fluorescent sphingolipid species must be tracked independently.

HPLC separation Lipid analytics Sphingolipid profiling Metabolic analysis

C12 NBD Sphingomyelin: Primary Research Applications and Optimal Use Cases


Sphingomyelinase Enzymatic Assays Requiring High Sensitivity and Reliable Substrate Conversion

C12 NBD sphingomyelin is the preferred substrate for in vitro sphingomyelinase assays where reliable, sensitive detection of enzyme activity is essential. Its superior performance relative to C6 NBD sphingomyelin, as documented across sphingomyelinases from various biological sources, makes it the appropriate selection for laboratories establishing or optimizing sphingomyelinase activity measurements [1]. The defined conversion to C12 NBD ceramide enables unambiguous quantification of product formation via fluorescence detection (Ex/Em: 470/525 nm) following TLC separation [2].

Authentic Intracellular Sphingomyelin Trafficking and Golgi-Dependent Sorting Studies

Investigators studying the physiological transport and sorting of sphingomyelin to the plasma membrane should select C12 NBD sphingomyelin. The shorter C6 NBD analog aberrantly bypasses brefeldin A-sensitive Golgi-dependent transport pathways and reaches the cell surface via non-physiological mechanisms . The C12 NBD analog's longer acyl chain more faithfully recapitulates the membrane anchoring properties of native sphingomyelin, yielding data that more accurately reflects endogenous trafficking processes.

Sphingolipid Metabolism and Ceramide Generation Studies in Intact Cellular Systems

For experiments monitoring sphingomyelin catabolism to ceramide in intact cells or reconstituted membrane systems, C12 NBD sphingomyelin provides a defined metabolic precursor that undergoes specific enzymatic hydrolysis to yield C12 NBD ceramide as the quantifiable fluorescent product [2]. This property enables direct tracking of sphingomyelin turnover without the handling constraints and disposal requirements associated with radioisotopic tracers, while maintaining sufficient sensitivity for detection in cellular contexts.

Multiplexed Sphingolipid Flux Studies Using Chromatographically Resolvable Fluorescent Analogs

The distinct normal-phase HPLC retention characteristics of C6-NBD and C12-NBD sphingolipids enable their simultaneous use in multiplexed metabolic flux experiments [3]. Laboratories requiring simultaneous tracking of multiple sphingolipid species or comparative analysis of short-chain versus long-chain analog behavior can leverage the chromatographic distinguishability of these analogs, with C12 NBD sphingomyelin serving as the long-chain representative in such comparative experimental designs.

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